molecular formula C9H8F4S2 B14035581 (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane)

Cat. No.: B14035581
M. Wt: 256.3 g/mol
InChI Key: LGWKJIGHTIFGGG-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) is a compound characterized by the presence of fluorine and sulfur atoms within its molecular structure. The compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms can influence the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-5-(trifluoromethyl)-1,3-phenylene)bis(methylsulfane) is unique due to the presence of both fluorine and sulfur atoms, which confer distinct chemical properties. These properties make it particularly useful in applications requiring high thermal stability, chemical resistance, and specific reactivity patterns .

Properties

IUPAC Name

2-fluoro-1,3-bis(methylsulfanyl)-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4S2/c1-14-6-3-5(9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWKJIGHTIFGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1F)SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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